molecular formula C24H20ClN3O4S B14802305 (S)-12-((R)-10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-hydroxy-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione

(S)-12-((R)-10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-hydroxy-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione

Cat. No.: B14802305
M. Wt: 482.0 g/mol
InChI Key: BGILDGMFIVAGHL-PZJWPPBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-12-((R)-10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-hydroxy-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione is a useful research compound. Its molecular formula is C24H20ClN3O4S and its molecular weight is 482.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H20ClN3O4S

Molecular Weight

482.0 g/mol

IUPAC Name

(3S)-2-[(11R)-10-chloro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione

InChI

InChI=1S/C24H20ClN3O4S/c25-16-6-3-4-14-13-33-18-7-2-1-5-15(18)21(20(14)16)28-19-12-32-11-10-26(19)24(31)22-23(30)17(29)8-9-27(22)28/h1-9,19,21,30H,10-13H2/t19-,21+/m0/s1

InChI Key

BGILDGMFIVAGHL-PZJWPPBQSA-N

Isomeric SMILES

C1COC[C@H]2N1C(=O)C3=C(C(=O)C=CN3N2[C@@H]4C5=CC=CC=C5SCC6=C4C(=CC=C6)Cl)O

Canonical SMILES

C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=CC=CC=C5SCC6=C4C(=CC=C6)Cl)O

Origin of Product

United States

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